molecular formula C12H24N2O2 B2651703 Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate CAS No. 1783996-31-5

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate

Cat. No.: B2651703
CAS No.: 1783996-31-5
M. Wt: 228.336
InChI Key: WOZAJTZCTUXUPI-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is an organic compound with the molecular weight of 214.31 . It is also known as TAC.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3, (H,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is involved in the synthesis and structural analysis of various compounds. For example, it's used as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, with the molecule exhibiting an extended conformation stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding (Abbas et al., 2009). Similarly, it serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, providing insights into the structural basis of these synthetic processes (Ober et al., 2004).

Role in Organic Synthesis

In organic synthesis, the compound is utilized in various chemical transformations. For instance, it's mentioned in the context of asymmetric Mannich reactions, indicating its role in producing chiral amino carbonyl compounds (Yang et al., 2009). Additionally, it's involved in the one-pot Curtius rearrangement process, facilitating the formation of protected amino acids and showcasing its versatility in complex organic synthesis procedures (Lebel & Leogane, 2005).

Intermediate in Chemical Reactions

The compound serves as an intermediate in various chemical reactions. For instance, its derivative, N-tert-butanesulfinyl imine, is used for the asymmetric synthesis of amines, highlighting its utility in synthesizing a wide range of enantioenriched amines including amino acids and amino alcohols (Ellman et al., 2002).

Application in Catalysis

In catalysis, the compound is involved in the N-tert-butoxycarbonylation of amines, where Indium(III) halides are used as catalysts, indicating its role in producing N-tert-butyl-carbamates efficiently and chemoselectively (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZAJTZCTUXUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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